Vinyltoluene, monomer, about m:p=65:35, stabilized with TBC, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

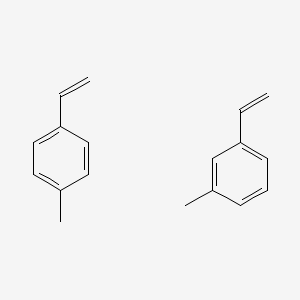

Vinyltoluene is a monomer that is a mixture of meta and para isomers, stabilized with TBC . It is also known as Methylstyrene Monomer . It is a colorless liquid with a strong and unpleasant odor .

Synthesis Analysis

The exact synthesis process of Vinyltoluene is not mentioned in the search results. .Molecular Structure Analysis

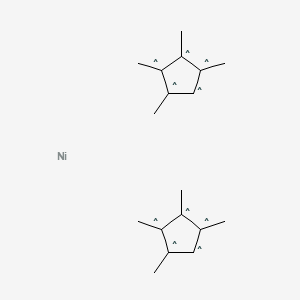

The molecular formula of Vinyltoluene is C9H10 . The molecular weight is 118.18 g/mol . The InChI string representation of its structure isInChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 . Physical And Chemical Properties Analysis

Vinyltoluene is a clear liquid at 20°C . It has a melting point of -77°C and a boiling point of 173°C . The flash point is 53°C . It has a specific gravity of 0.90 (20/20) and a refractive index of 1.54 . It is insoluble in water but soluble in acetone, ethanol, benzene, methanol, heptane, and ether .Scientific Research Applications

Polymer Synthesis

Vinyltoluene is a valuable monomer in the synthesis of polymers. It is used to create polymers with specific structures and properties tailored for particular applications. The monomer can undergo polymerization reactions to form polystyrene co-polymers, which are used in high-performance materials due to their thermal stability and mechanical strength .

Coatings and Adhesives

In the coatings industry, vinyltoluene monomers serve as reactive diluents in the formulation of paints, varnishes, and adhesives. They help in adjusting the viscosity of coatings and improving the adhesion properties. The monomer’s ability to polymerize upon curing results in durable and chemically resistant surfaces .

Aroma Chemicals Synthesis

Vinyltoluene is used in the synthesis of aroma chemicals. These are compounds that have applications in the flavor and fragrance industry, contributing to the scent and taste of consumer products. The monomer’s reactivity allows for the creation of complex aromatic compounds .

Agrochemicals Production

The monomer finds application in the production of agrochemicals, such as pesticides and herbicides. Its chemical structure can be incorporated into molecules that interact with biological systems, providing protection for crops against pests and diseases .

High-Performance Polymers

Vinyltoluene is instrumental in creating high-performance polymers. These polymers exhibit exceptional qualities such as resistance to heat, chemicals, and wear, making them suitable for use in demanding environments like aerospace and automotive industries .

Optical Applications

In the field of optics, vinyltoluene-based monomers are used to produce low-birefringence materials. These materials are crucial in the manufacturing of optical components, such as lenses and fibers, where clarity and light transmission are essential .

Safety and Hazards

Vinyltoluene is combustible and should be kept away from heat and sources of ignition . It is harmful if ingested or inhaled . It is irritating to the skin, eyes, and the respiratory system . It is also harmful to aquatic organisms and may cause long-term adverse effects to the aquatic environment . It is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It is recommended to handle it with proper protective equipment .

Mechanism of Action

Target of Action

Vinyltoluene Monomer, also known as Methylstyrene Monomer or Vinyltoluene, is primarily used as a reactive monomer in the production of specialized polystyrenes . It is a derivative of styrene and is used as a comonomer in the production of polymers and coatings . The primary targets of Vinyltoluene Monomer are the polymers and coatings it helps to form .

Mode of Action

Vinyltoluene Monomer readily polymerizes to form a high clarity, colorless polymer with excellent electrical and physical properties . It is used as a reactive monomer, which means it participates in the polymerization process, contributing its vinyl group to the formation of the polymer chain .

Biochemical Pathways

Vinyltoluene Monomer is involved in the polymerization pathway, where it contributes to the formation of specialized polystyrenes . The vinyl group of the monomer opens up and forms bonds with other monomers, creating a long chain or a polymer . This process is facilitated by the presence of a catalyst or under specific conditions of temperature and pressure .

Pharmacokinetics

It’s important to note that vinyltoluene monomer is a volatile compound with a vapor pressure of 15 mm Hg at 20 deg C , indicating that it can readily evaporate into the air under normal atmospheric conditions .

Result of Action

The primary result of Vinyltoluene Monomer’s action is the formation of specialized polystyrenes . These polymers have excellent electrical and physical properties and are used in various applications, including coatings, polyester resins, adhesives, paper coatings, and insulation resins .

properties

IUPAC Name |

1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPKHDZBJXRVNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72662-97-6 |

Source

|

| Details | Compound: Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |

| Record name | Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72662-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

236.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)